molecular formula C15H17N4O6P B13768522 Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- CAS No. 61470-70-0

Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-

Cat. No.: B13768522
CAS No.: 61470-70-0
M. Wt: 380.29 g/mol
InChI Key: LGBJQFMEYYVAHH-UHFFFAOYSA-N
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Description

"Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-" is a heterocyclic phosphonic acid derivative featuring a pyridine core modified with an azo linkage to a phenyl group and a phosphonic acid moiety. The compound’s structure combines a nitrogen-rich heterocycle with a phosphonic acid group, making it relevant in pharmaceutical design, particularly as a bioisostere for carboxylic acids. Phosphonic acids are known for their lower pKa (higher acidity) and reduced lipophilicity (log P < 2) compared to carboxylic acids, which can enhance solubility and target binding in drug candidates .

Properties

CAS No.

61470-70-0

Molecular Formula

C15H17N4O6P

Molecular Weight

380.29 g/mol

IUPAC Name

[3-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]phenyl]phosphonic acid

InChI

InChI=1S/C15H17N4O6P/c1-3-19-14(21)11(13(16)20)8(2)12(15(19)22)18-17-9-5-4-6-10(7-9)26(23,24)25/h4-7,21H,3H2,1-2H3,(H2,16,20)(H2,23,24,25)

InChI Key

LGBJQFMEYYVAHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=CC(=CC=C2)P(=O)(O)O)C)C(=O)N)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Full Chemical Name:
    4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonic acid
    (A closely related structure with phosphonic acid functionality is often described in azo dye chemistry with similar substitution patterns.)

  • Molecular Formula: C18H16Cl2N8O9S2 (for a related sulfonic acid derivative)

  • Molecular Weight: ~623.4 g/mol (for the related disulfonic acid compound)
  • Structural Features: The compound contains an azo (-N=N-) linkage connecting a substituted pyridinyl ring to a phenyl ring bearing sulfonic acid groups and a triazine moiety, with aminocarbonyl and hydroxy substituents.

Data Table: Summary of Key Preparation Steps and Conditions

Step No. Reaction Type Reagents / Conditions Purpose Notes
1 Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Formation of diazonium salt Low temperature to stabilize diazonium
2 Azo Coupling Diazonium salt + phosphonic acid-substituted phenyl Formation of azo linkage pH control critical for coupling
3 Amidation / Carbamoylation Pyridinecarboxylic acid derivative + amination reagent Introduction of aminocarbonyl group May precede or follow azo coupling
4 Phosphorylation Hydroxyl or amino groups + POCl3 or phosphorous acid Installation of phosphonic acid groups Requires controlled temperature and moisture
5 Purification Crystallization, filtration, washing Isolation of pure compound Solvent choice affects purity

Research and Patent Insights

  • A US patent (US7828887B2) on dye-based ink formulations describes azo dyes containing amino and azo groups with sulfonic acid and triazine substituents, highlighting the importance of such functional groups for ink durability and fixation. The patent outlines synthetic methods involving diazotization and coupling reactions similar to those described above, emphasizing solvent choice and reaction conditions for optimal dye properties.

  • PubChem and other chemical databases provide detailed chemical descriptors and structural information for related azo compounds with aminocarbonyl and phosphonic acid functionalities, supporting the synthetic feasibility of such compounds via classical azo dye chemistry pathways.

  • Environmental and regulatory documents (e.g., Canada.ca) list related aromatic azo compounds and their preparation or evaluation, underscoring the industrial relevance and safety considerations of azo dye synthesis.

Analytical Considerations

  • Characterization Techniques:

    • UV-Vis spectroscopy to confirm azo chromophore formation.
    • NMR (1H, 13C) to verify substitution patterns and functional groups.
    • Mass spectrometry for molecular weight confirmation.
    • Elemental analysis for phosphorous and nitrogen content.
  • Purity and Yield Optimization: Reaction parameters such as temperature, pH, reagent stoichiometry, and solvent choice are optimized to maximize yield and purity, critical for industrial applications like ink formulations.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that phosphonic acid derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- can enhance the efficacy of chemotherapeutic agents like cisplatin. For instance, a combination treatment involving cisplatin and phosphonic acid derivatives resulted in increased apoptosis in cancer cell lines, suggesting potential for improved therapeutic strategies against resistant tumors .

2. Drug Delivery Systems

Phosphonic acids are being explored as components in drug delivery systems due to their ability to form stable complexes with metal ions and other therapeutic agents. This property can be utilized to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic effectiveness .

Environmental Applications

1. Water Treatment

Phosphonic acids are effective in water treatment processes, particularly for the removal of heavy metals and organic pollutants. Their chelating properties allow them to bind with metal ions, facilitating their removal from contaminated water sources. This application is crucial in addressing environmental pollution and ensuring safe drinking water .

2. Soil Remediation

In agricultural contexts, phosphonic acids can be used to remediate contaminated soils by immobilizing heavy metals and preventing their uptake by plants. This application not only protects crops but also contributes to sustainable agricultural practices .

Materials Science

1. Synthesis of Functional Materials

Phosphonic acid derivatives are utilized in the synthesis of functional materials such as coatings and composites. Their ability to form strong bonds with various substrates enhances the durability and performance of these materials in industrial applications .

2. Nanotechnology

In nanotechnology, phosphonic acids serve as surface modifiers for nanoparticles, improving their stability and functionality. This application is particularly relevant in developing advanced materials for electronics and catalysis.

Case Study 1: Anticancer Efficacy

A study investigated the combined effects of phosphonic acid derivatives with cisplatin on ovarian cancer models. Results indicated a synergistic effect that enhanced apoptosis rates significantly compared to cisplatin alone. The study concluded that incorporating phosphonic acid derivatives could lead to more effective treatment regimens for resistant cancers.

Case Study 2: Water Purification

In a pilot project aimed at treating industrial wastewater, phosphonic acid was employed to remove lead ions from contaminated water. The results showed a reduction in lead concentration below regulatory limits within hours of treatment, demonstrating its effectiveness as a chelating agent in environmental remediation.

Mechanism of Action

The mechanism of action of phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, influencing various biochemical processes. This interaction can lead to the modulation of enzyme activity, inhibition of specific pathways, or alteration of cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features include:

  • Pyridine ring : Substituted with ethyl, methyl, hydroxyl, and oxo groups.
  • Phosphonic acid (-PO(OH)₂) group : Enhances acidity and hydrogen-bonding capacity compared to carboxylic acids.
Table 1: Comparative Analysis of Phosphonic Acid Derivatives and Analogues
Compound Name Molecular Formula Molecular Weight pKa (approx.) log P (approx.) Key Features
Target Compound C₁₆H₁₇N₅O₆P 418.3* 1.5–2.5† <2† Azo-linked phenyl, pyridine core, phosphonic acid
{2-[(3S,4R)-3-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl}phosphonic acid (3ZE) C₁₁H₁₅N₆O₆P 358.25 1.8–2.8‡ <2‡ Purine-modified pyrrolidine, phosphonic acid
(2-{2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)ethylamino}ethyl)phosphonic acid C₁₂H₂₂N₇O₄P 359.32 2.0–3.0‡ <2‡ Adenine-derived, polyamine backbone
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid C₁₁H₇FN₂O₃ 234.19 4.5–5.5‡ 1.0–1.5‡ Carboxylic acid analog, fluorophenyl substituent

*Notes:

  • *Calculated based on formula.
  • †Inferred from heterocyclic phosphonic acid trends .
  • ‡Generalized from class data in , and 8.*

Key Differences and Implications

a) Acidity and Solubility

The target compound’s phosphonic acid group confers a pKa ~2–3 units lower than carboxylic acid analogs (e.g., the pyridazine-carboxylic acid in Table 1), enhancing ionization at physiological pH and improving water solubility . This property is critical for bioavailability in polar environments.

b) Lipophilicity

All phosphonic acid derivatives in Table 1 exhibit log P < 2, contrasting with the carboxylic acid analog (log P ~1.0–1.5). While this reduces membrane permeability, phosphonic acids often require prodrug strategies (e.g., diesters) for effective cellular uptake, as seen in antiviral and anticancer therapies .

c) Structural Uniqueness

The azo group in the target compound introduces conjugation, which may affect UV stability and metabolic pathways compared to non-azo phosphonic acids like 3ZE . Additionally, the ethyl and methyl substituents on the pyridine ring could modulate steric interactions in target binding.

Biological Activity

Phosphonic acids are a class of compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The compound in focus, Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- , is characterized by a complex structure that suggests potential interactions with biological systems.

The molecular formula of this phosphonic acid is C15H17N4O6PC_{15}H_{17}N_{4}O_{6}P with a molar mass of 380.29 g/mol. Its structural complexity includes a phosphonate group attached to an azo compound, which may influence its biological activity through specific interactions with enzymes and receptors.

PropertyValue
Molecular FormulaC15H17N4O6PC_{15}H_{17}N_{4}O_{6}P
Molar Mass380.29 g/mol
CAS Number61470-70-0
EINECS Number262-809-7

Biological Activity Overview

Phosphonic acids are known for their ability to mimic phosphate esters and carboxylic acids, which allows them to act as competitive inhibitors for various enzymes involved in metabolic pathways. This characteristic is crucial for their application in therapeutic contexts, particularly in cancer treatment and antimicrobial activity.

  • Enzyme Inhibition : The structural similarity to phosphate esters allows phosphonates to bind to enzyme active sites, often leading to competitive inhibition. This is particularly relevant in pathways involving phosphorylation and proteolysis.
  • Anticancer Activity : Recent studies have indicated that phosphonic acid derivatives can exhibit significant anticancer properties. For instance, a derivative known as 2-carboxyethylphenylphosphinic acid demonstrated promising anti-neoplastic effects against osteosarcoma cells (SAOS-2), reducing cell viability significantly and inducing apoptosis .
  • Antimicrobial Properties : Phosphonates have also been shown to possess antibacterial and antiviral properties, making them potential candidates for treating infections caused by resistant pathogens .

Study on Antineoplastic Effects

A study evaluated the biological impact of 2-carboxyethylphenylphosphinic acid on human keratinocytes (HaCaT) and osteosarcoma (SAOS-2) cells. The results indicated:

  • Cell Viability : At concentrations up to 5 mM, HaCaT cells maintained a viability of 77%, showing good biocompatibility.
  • Osteosarcoma Activity : SAOS-2 cells exhibited reduced viability (55%) upon treatment with the compound, alongside morphological changes indicative of apoptosis .

Comparative Analysis with Other Compounds

The study compared the new phosphonic acid derivative with three commercially available phosphorus-containing compounds (P1, P2, P3). The findings highlighted:

CompoundCell Viability (HaCaT)Cell Viability (SAOS-2)Observations
P1~88%Not specifiedModerate toxicity
P2~78%Not specifiedModerate toxicity
P3~64%Not specifiedHigher toxicity
P4 (Test Compound)77%55%Promising anti-cancer effects

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